N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with a benzene-fused oxazole ring structure.
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Phenoxyacetamide Derivatives: Compounds with similar structural features but different substituents.
Uniqueness
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific substitution pattern and the presence of both benzoxazole and phenoxyacetamide moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H24N2O3 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C25H24N2O3/c1-16(2)18-7-11-21(12-8-18)29-15-24(28)26-20-9-5-19(6-10-20)25-27-22-13-4-17(3)14-23(22)30-25/h4-14,16H,15H2,1-3H3,(H,26,28) |
InChI Key |
JHOIZGUQEZTPSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.